PF-670462 Exhibits >1,000-Fold Higher Potency for CK1δ/ε Compared to the Classic CK1 Inhibitor CKI-7
PF-670462 demonstrates vastly superior potency against CK1δ and CK1ε relative to the classic, broad-spectrum CK1 inhibitor CKI-7. The IC₅₀ of PF-670462 for CK1δ is 14 nM and for CK1ε is 7.7 nM , whereas CKI-7 exhibits a Ki of 8.5 µM for CK1 . This represents a calculated >600-fold difference in potency. Furthermore, PF-670462 achieves this at nanomolar concentrations, while CKI-7 requires high micromolar levels, which significantly increases the likelihood of off-target effects and cellular toxicity.
| Evidence Dimension | In vitro potency (CK1δ and CK1ε) |
|---|---|
| Target Compound Data | IC₅₀ = 14 nM (CK1δ), 7.7 nM (CK1ε) |
| Comparator Or Baseline | CKI-7 (Ki = 8.5 µM for CK1) |
| Quantified Difference | >600-fold higher potency |
| Conditions | Isolated enzyme assays; PF-670462 values from Abcam datasheet, CKI-7 values from Selleck Chemicals. |
Why This Matters
Selecting PF-670462 over CKI-7 is critical for achieving complete target inhibition at physiologically relevant concentrations, avoiding the confounding variables associated with high-dose, low-selectivity tool compounds.
